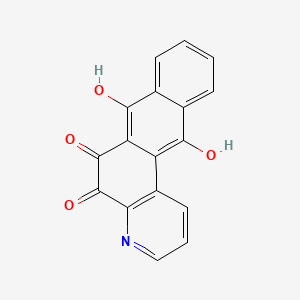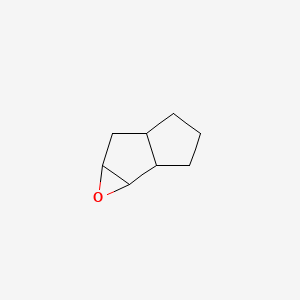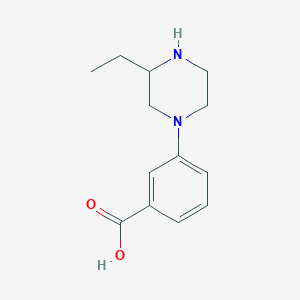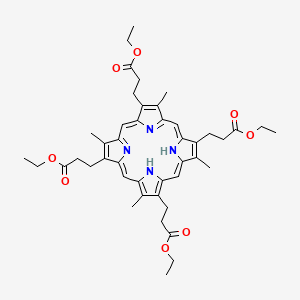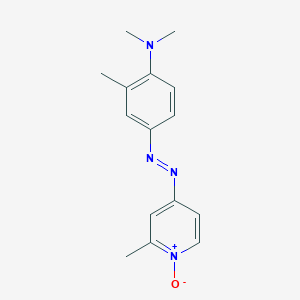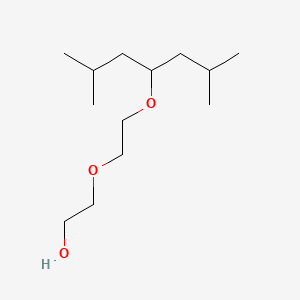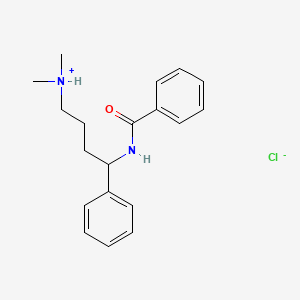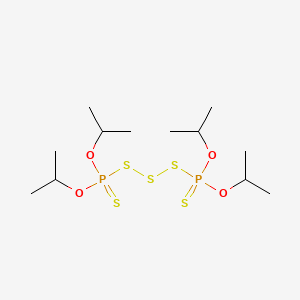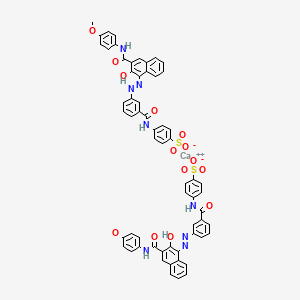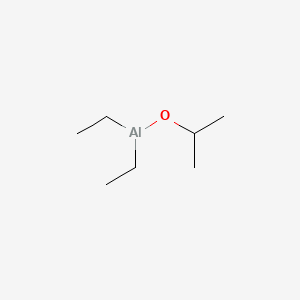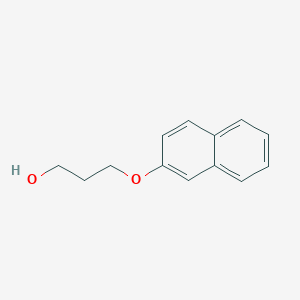
2-(3-Hydroxypropoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-hydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropoxy)naphthalene typically involves the nucleophilic substitution reaction of 2-(3-bromopropoxy)naphthalene with potassium carbonate (K2CO3) in water. The reaction is carried out at elevated temperatures to facilitate the substitution process . The general reaction scheme is as follows:
2-(3-Bromopropoxy)naphthalene+K2CO3→this compound+KBr+CO2
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Hydroxypropoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-(3-Hydroxypropoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropoxy)naphthalene involves its interaction with molecular targets through its hydroxyl and naphthalene groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(2-Hydroxypropoxy)naphthalene
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Chloropropoxy)naphthalene
Comparison: 2-(3-Hydroxypropoxy)naphthalene is unique due to the presence of the 3-hydroxypropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group can participate in hydrogen bonding, making it more reactive in certain chemical reactions compared to its halogenated counterparts .
Propriétés
Numéro CAS |
7598-29-0 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14H,3,8-9H2 |
Clé InChI |
JMIIDKDBGDGVJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


